6-Bromo-5-methylimidazo[1,2-a]pyridine
CAS No.: 116355-19-2
Cat. No.: VC21317553
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-5-methylimidazo[1,2-a]pyridine - 116355-19-2](/images/no_structure.jpg)
Specification
CAS No. | 116355-19-2 |
---|---|
Molecular Formula | C8H7BrN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 6-bromo-5-methylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7BrN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3 |
Standard InChI Key | UGRZKLCCPTTZKM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=NC=CN12)Br |
Canonical SMILES | CC1=C(C=CC2=NC=CN12)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Bromo-5-methylimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine family of heterocyclic compounds. Its core structure consists of a fused ring system where an imidazole ring is connected to a pyridine ring, creating a bicyclic arrangement. The compound is distinguished by two key substituents: a bromine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. This arrangement contributes to its unique chemical behavior and biological activity profile.
Physical and Chemical Properties
When functionalized with a carboxylic acid group (as in the 2-carboxylic acid derivative), the compound has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol . The predicted density of this derivative is approximately 1.79±0.1 g/cm³, with a predicted pKa value of -4.72±0.41 . Additional computed properties include:
Property | Value |
---|---|
XLogP3-AA | 2.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 54.6 Ų |
Heavy Atom Count | 14 |
Complexity | 249 |
These properties suggest moderate lipophilicity and hydrogen bonding capabilities, which are important factors in determining the compound's pharmacokinetic behavior and potential drug-like properties .
Synthesis Methodologies
Conventional Synthesis Approaches
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine derivatives typically involves a condensation reaction between appropriately substituted 2-aminopyridine compounds and bromopyruvic acid. This reaction is generally performed under reflux conditions using solvents such as ethanol or acetic acid. The reaction mechanism involves nucleophilic attack by the amine group on the carbonyl carbon of bromopyruvic acid, followed by cyclization to form the imidazole ring.
Advanced Synthesis Techniques
For larger-scale production and improved yield efficiency, continuous flow synthesis techniques have been explored as alternatives to traditional batch processes. Additionally, recent research has investigated innovative methodologies for synthesizing imidazo[1,5-a]pyridine analogs through intermolecular Ritter-type reactions, which may provide insights for developing more efficient synthesis routes for the [1,2-a] isomers as well .
The synthesis typically proceeds through the formation of carbocation intermediates, followed by nucleophilic attack, intramolecular cyclization, and rearomatization steps. These processes can be catalyzed by various agents, including Bi(OTf)₃ and p-TsOH, as demonstrated in related imidazopyridine syntheses .
Biological Activity and Therapeutic Applications
Antituberculosis Activity
One of the most promising applications of 6-Bromo-5-methylimidazo[1,2-a]pyridine derivatives is in the treatment of tuberculosis. Recent studies have highlighted the potential of compounds in this class for combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Several derivatives have demonstrated moderate to good antituberculosis activity against Mycobacterium tuberculosis strains.
Mechanism of Action
The biological activity of 6-Bromo-5-methylimidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit specific enzymes or pathways that are essential for pathogen survival or disease progression. The distinct structural features, particularly the positioning of the bromine atom and methyl group, appear to play critical roles in determining target selectivity and binding affinity.
Structure-Activity Relationships
Related Derivatives
Several related compounds have been synthesized and studied to establish structure-activity relationships, including:
-
8-Chloro-6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
-
6-Chloro-5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
-
6-Bromo-7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
-
8-Bromo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
-
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Comparative analysis of these compounds' activities provides valuable insights into the structural requirements for optimal biological function.
Research Developments and Applications
Current Research Focus
Recent research on 6-Bromo-5-methylimidazo[1,2-a]pyridine and related compounds has focused on optimizing their properties for specific therapeutic applications. This includes enhancing their activity against drug-resistant pathogens, improving pharmacokinetic profiles, and reducing potential toxicity. Studies are also exploring the development of novel synthetic routes to facilitate more efficient and cost-effective production of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume